Bienvenue dans la boutique en ligne BenchChem!

Cyanopindolol hemifumarate

5-HT autoreceptor pA2 functional antagonism

Cyanopindolol hemifumarate (CAS 106469-57-2) is a dual antagonist of 5-HT1A/1B serotonin receptors and β-adrenoceptors, supplied as a hemifumarate salt for enhanced stability and solubility in aqueous and organic solvents. It exhibits high affinity for 5-HT1A (Ki = 2.1 nM) and 5-HT1B (Ki = 3 nM) receptors, with roughly equal antagonist potency at both serotonin subtypes.

Molecular Formula C36H46N6O8
Molecular Weight 690.798
CAS No. 106469-57-2
Cat. No. B566496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanopindolol hemifumarate
CAS106469-57-2
Molecular FormulaC36H46N6O8
Molecular Weight690.798
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyZSBITJKBOWVCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanopindolol Hemifumarate: Baseline Pharmacological Profile and Analytical Specification


Cyanopindolol hemifumarate (CAS 106469-57-2) is a dual antagonist of 5-HT1A/1B serotonin receptors and β-adrenoceptors, supplied as a hemifumarate salt for enhanced stability and solubility in aqueous and organic solvents . It exhibits high affinity for 5-HT1A (Ki = 2.1 nM) and 5-HT1B (Ki = 3 nM) receptors, with roughly equal antagonist potency at both serotonin subtypes [1][2]. As a racemic mixture (±) or as the S(−) enantiomer, it serves as a critical tool compound for dissecting serotonergic and adrenergic signaling pathways, particularly in presynaptic autoreceptor pharmacology and receptor autoradiography [3]. The compound is characterized by ≥98% purity (HPLC), molecular weight 345.4 g/mol, and DMSO solubility up to 100 mM, with established storage stability at room temperature .

Why Cyanopindolol Hemifumarate Cannot Be Substituted with Other Beta-Blockers or 5-HT Antagonists


Cyanopindolol hemifumarate occupies a unique pharmacological niche that prevents simple substitution with either conventional beta-blockers or standard 5-HT antagonists. Unlike selective β1- or β2-adrenoceptor antagonists (e.g., atenolol, ICI 118551), which are completely inactive at 5-HT autoreceptors, cyanopindolol provides dual serotonergic and adrenergic blockade with high potency [1]. Conversely, while some beta-blockers like pindolol and alprenolol also exhibit 5-HT1A/1B affinity, cyanopindolol demonstrates approximately 45-fold greater functional antagonism at the 5-HT autoreceptor than pindolol (pA2 8.32 vs 6.66) [2]. Furthermore, cyanopindolol's stereoselective action—with the S(−) enantiomer showing markedly higher potency than the R(+) form—enables precise mechanistic studies that racemic or non-stereoselective alternatives cannot support [3]. These quantitative distinctions in target selectivity, potency, and stereochemistry make cyanopindolol hemifumarate non-interchangeable for applications requiring defined 5-HT1A/1B antagonism with concurrent β-adrenoceptor blockade.

Product-Specific Quantitative Evidence: How Cyanopindolol Hemifumarate Compares to Closest Analogs


Superior Functional Antagonism at the 5-HT Autoreceptor: pA2 Comparison with Pindolol, Alprenolol, and Oxprenolol

In a direct head-to-head functional assay measuring antagonism of 5-HT-mediated inhibition of electrically evoked [³H]5-HT release from rat frontal cortex slices, (±)-cyanopindolol exhibited a pA2 value of 8.32. This potency was significantly greater than that of structurally related beta-blockers with 5-HT1A/1B affinity, including (−)-alprenolol (pA2 = 6.82), (−)-pindolol (pA2 = 6.66), and (−)-oxprenolol (pA2 = 6.28). In the same assay system, the β1-selective antagonist atenolol and the β2-selective antagonist ICI 118551 showed no antagonism of the 5-HT autoreceptor [1].

5-HT autoreceptor pA2 functional antagonism presynaptic serotonin release

Stereoselective 5-HT1B Antagonism: S(−) Enantiomer Shows 31-Fold Higher Potency than R(+) Enantiomer

Cyanopindolol exhibits pronounced stereoselectivity at the 5-HT1B receptor. In radioligand binding studies using rat brain cortex membranes, the S(−)-cyanopindolol enantiomer displayed a pKD value of 8.74 (Ki ≈ 1.8 nM) at the 5-HT1B binding site, whereas the R(+)-cyanopindolol enantiomer showed a substantially lower pKD value of 7.25 (Ki ≈ 56 nM). In functional assays measuring antagonism of serotonin-induced inhibition of [³H]5-HT release, the apparent pA2 values were 8.30 for (−)-cyanopindolol and 6.83 for (+)-cyanopindolol. In contrast, the β2-selective antagonist ICI 118551 exhibited no functional antagonism (pA2 < 5.5) [1][2].

stereoselectivity 5-HT1B receptor enantiomeric potency receptor binding

20-Fold Superiority Over Metitepin in Presynaptic Autoreceptor Antagonism with Preserved α2-Adrenoceptor Selectivity

In rat brain cortex slices preincubated with [³H]5-HT and superfused with 6-nitroquipazine (a 5-HT uptake inhibitor), (±)-cyanopindolol was 20 times more potent than metitepin (methiothepin) as an antagonist at the presynaptic serotonin autoreceptor. Crucially, unlike metitepin—which also acts as an antagonist at the presynaptic α2-adrenoceptor on serotonergic neurons—cyanopindolol did not antagonize the presynaptic α2-adrenoceptor, as evidenced by the lack of effect on noradrenaline-induced inhibition of [³H]5-HT release (apparent pA2 < 5.5) [1].

presynaptic autoreceptor metitepin α2-adrenoceptor selectivity profile

In Vivo Behavioral Efficacy: 4-Fold Greater Potency than Pindolol in Anticonflict Testing

In the Vogel conflict drinking test in rats—an established model for anxiolytic activity—both pindolol and cyanopindolol produced dose-dependent increases in punished licks, indicating anticonflict effects mediated by postsynaptic 5-HT1A receptor agonism. However, cyanopindolol was effective at a 4-fold lower dose range (0.5–2.0 mg/kg) compared to pindolol (2.0–8.0 mg/kg). The anticonflict effects of both compounds were abolished by the 5-HT1A/α1-adrenoceptor antagonist NAN-190 but not by the selective α1-antagonist prazosin. In contrast, the β1-selective antagonist betaxolol and the β2-selective antagonist ICI 118551—administered separately or in combination—failed to affect punished responding [1].

anticonflict effect Vogel conflict test anxiolytic activity 5-HT1A receptor

Radioligand Utility: [¹²⁵I]Iodocyanopindolol Enables Quantitative Autoradiography of β-Adrenoceptor Subtypes

The cyanopindolol scaffold can be radioiodinated to produce [¹²⁵I]iodocyanopindolol ([¹²⁵I]ICYP), a high-affinity radioligand used for quantitative autoradiographic mapping of β-adrenoceptor distribution. In human myocardium, [¹²⁵I]ICYP binding was rapid, saturable, stereoselective, and displaceable by β-adrenergic agonists and antagonists with appropriate rank order of potency. This radioligand enables differentiation of β1- and β2-adrenoceptor subtypes when combined with selective competitors such as CGP 20712A (β1-selective) and ICI 118551 (β2-selective) [1]. In competition studies using CHO cells expressing human β2-adrenoceptors, unlabeled cyanopindolol displaced [¹²⁵I]ICYP with a Ki of 2 nM [2].

radioligand binding autoradiography β-adrenoceptor mapping iodocyanopindolol

Hemifumarate Salt Form: Quantified Solubility Advantage for In Vitro Assay Preparation

Cyanopindolol hemifumarate (CAS 106469-57-2) exhibits defined solubility parameters that facilitate experimental workflow. The compound is soluble in DMSO up to 100 mM (34.54 mg/mL) and in warm water at 2 mg/mL . In comparison, the free base form (cyanopindolol, CAS 69906-85-0) has more limited aqueous solubility, while the S(−) enantiomer hemifumarate salt shows DMSO solubility >10 mg/mL and variable aqueous solubility depending on the specific salt form . The hemifumarate counterion improves handling characteristics and enables preparation of concentrated stock solutions without sonication at standard concentrations .

salt form solubility DMSO solubility aqueous solubility

Optimal Research and Industrial Applications for Cyanopindolol Hemifumarate Based on Quantitative Differentiation


Functional Studies of Presynaptic 5-HT1B Autoreceptor Modulation

Cyanopindolol hemifumarate is the preferred antagonist for experiments investigating presynaptic 5-HT1B autoreceptor function in serotonin release assays. With a pA2 of 8.32 at the 5-HT autoreceptor—32- to 110-fold higher than alprenolol, pindolol, and oxprenolol—it enables robust antagonism at low nanomolar concentrations, minimizing off-target effects. Its lack of α2-adrenoceptor antagonism (unlike metitepin) ensures that observed effects can be confidently attributed to 5-HT1B receptor blockade [1][2].

Stereospecific Receptor Pharmacology Using S(−)-Cyanopindolol Hemifumarate

For studies requiring maximal 5-HT1B potency or investigations of stereospecific receptor interactions, S(−)-cyanopindolol hemifumarate is essential. The S(−) enantiomer demonstrates 31-fold higher binding affinity (pKD 8.74 vs 7.25) and 30-fold greater functional antagonism (pA2 8.30 vs 6.83) than the R(+) enantiomer at the 5-HT1B receptor. This stereoselectivity makes the S(−) form the definitive tool for dissecting chiral recognition in GPCR pharmacology [3].

In Vivo Behavioral Pharmacology of 5-HT1A-Mediated Anxiolysis

Cyanopindolol hemifumarate's 4-fold in vivo potency advantage over pindolol in anticonflict testing (effective at 0.5–2.0 mg/kg vs 2.0–8.0 mg/kg) makes it a cost-effective choice for rodent behavioral studies of 5-HT1A-mediated anxiolytic activity. The compound's established efficacy in the Vogel conflict test and its sensitivity to NAN-190 antagonism provide a validated framework for investigating postsynaptic 5-HT1A receptor function in anxiety models [4].

β-Adrenoceptor Autoradiography and Radioligand Binding Reference Standard

As the unlabeled parent compound of [¹²⁵I]iodocyanopindolol, cyanopindolol hemifumarate serves as an essential cold competitor and reference standard in β-adrenoceptor autoradiography and radioligand binding assays. Its high affinity for β1- and β2-adrenoceptors (Ki ≈ 2 nM) makes it suitable for defining non-specific binding and validating receptor subtype distribution when used alongside selective competitors like CGP 20712A and ICI 118551 [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanopindolol hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.